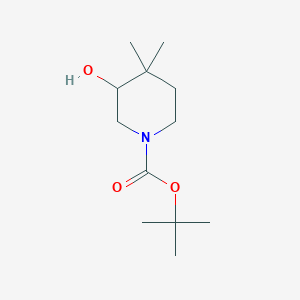

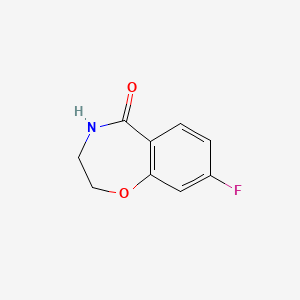

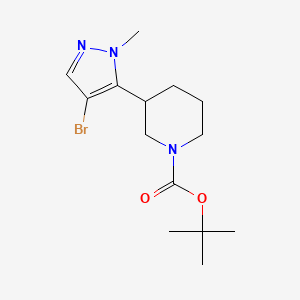

trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate

カタログ番号 B1375614

CAS番号:

1448682-11-8

分子量: 277.36 g/mol

InChIキー: DISTZHMQLVYZLN-KGLIPLIRSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

This compound contains a total of 44 bonds; 21 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 secondary alcohol . It also contains a total of 43 atoms; 23 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Chemical Reactions Analysis

Trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate is used as a precursor in the synthesis of fentanyl and its analogues . The exact chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis

The molecular weight of this compound is 277.36 . Other physical and chemical properties such as boiling point and storage conditions are not detailed in the available resources.科学的研究の応用

-

- The tert-butyl group is used in chemical transformations due to its unique reactivity pattern .

- It’s also relevant in nature and has implications in biosynthetic and biodegradation pathways .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

-

- The tert-butyl group is used to implement steric congestion and conformational rigidity in organic and organometallic molecules .

- An electron-poor manganese catalyst is used in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .

- This results in site-selective and product chemoselective hydroxylation of the tert-butyl group .

- This method delivers primary alcohols as largely dominant products in preparative yields .

-

- A compound named M4, which is similar to “trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate”, can act as both β-secretase and an acetylcholinesterase inhibitor .

- This prevents the amyloid beta peptide (Aβ) aggregation and the formation of fibrils from Aβ 1-42 .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

-

- A compound named tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .

- This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

-

- The tert-butyl group is used in chemical transformations due to its unique reactivity pattern .

- It’s also relevant in nature and has implications in biosynthetic and biodegradation pathways .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

-

- The synthesis of tpphz (tbp)2 (tpphz (tbp)2 = 3,16-di(tert-butyl-phenyl)-tetrapyrido[3,2-a:2′,3′-c:3′′,2′′-h:2′′′,3′′′-j]phenazine) has been optimized by using a new synthetic route .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

-

- The tert-butyl group is used in chemical transformations due to its unique reactivity pattern .

- It’s also relevant in nature and has implications in biosynthetic and biodegradation pathways .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

-

- A compound named tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .

- This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

-

- The synthesis of tpphz (tbp)2 (tpphz (tbp)2 = 3,16-di(tert-butyl-phenyl)-tetrapyrido[3,2-a:2′,3′-c:3′′,2′′-h:2′′′,3′′′-j]phenazine) has been optimized by using a new synthetic route .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

特性

IUPAC Name |

tert-butyl (3S,4S)-4-hydroxy-3-phenylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISTZHMQLVYZLN-KGLIPLIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)

![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)

![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1375539.png)

![Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride](/img/structure/B1375548.png)

![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)

![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)